Bienvenue dans la boutique en ligne BenchChem!

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide

Lipophilicity ADME profiling Membrane permeability

This 4-CF₃ imidazo[1,2-a]pyridine benzamide (CAS 868971-00-0, MW 333.31) is a differentiated screening compound for kinase inhibitor SAR exploration. Its para-CF₃ substituent (Hammett σₚ=+0.54, π=+0.88) imparts uniquely elevated lipophilicity (logP 3.62) and electron-withdrawing character vs. the 4-Cl and 2-Br analogs, enabling systematic deconvolution of lipophilicity-driven vs. electronic-modulation-driven target binding. Use as a matched molecular pair with 4-Cl analog (logP 3.34) for PAMPA, Caco-2, and computational ADME model validation. Secure this critical SAR panel member now.

Molecular Formula C17H14F3N3O
Molecular Weight 333.314
CAS No. 868971-00-0
Cat. No. B2802253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide
CAS868971-00-0
Molecular FormulaC17H14F3N3O
Molecular Weight333.314
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H14F3N3O/c1-11-3-2-8-23-10-14(22-15(11)23)9-21-16(24)12-4-6-13(7-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeyWDKQXAIWQZHPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide (CAS 868971-00-0): Structural and Physicochemical Baseline for Procurement Evaluation


N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide (CAS 868971-00-0) is a synthetic small-molecule screening compound (MW 333.31, C₁₇H₁₄F₃N₃O) belonging to the imidazo[1,2-a]pyridine benzamide class, supplied as a member of ChemDiv's discovery chemistry library (Compound ID E150-0168) . The molecule features an 8-methylimidazo[1,2-a]pyridine core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety. The imidazo[1,2-a]pyridine scaffold is recognized across the medicinal chemistry literature as a privileged kinase-inhibitor chemotype, with structurally related imidazo[1,2-a]pyridine benzamides having been advanced as inhibitors of B-RAF, PIM1, TrkA, and other clinically relevant kinases [1][2]. The 4-CF₃ substituent on the benzamide ring distinguishes this compound from its closest commercially available analogs, which bear halogen (Cl, Br) or alternative substituents at varying ring positions.

Why N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide Cannot Be Trivially Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyridine benzamide series, even single-atom substitutions on the benzamide ring produce quantifiable shifts in lipophilicity, aqueous solubility, and hydrogen-bonding capacity that directly alter membrane permeability, metabolic stability, and target engagement profiles . The 4-CF₃ group of CAS 868971-00-0 imparts a distinct combination of strong electron-withdrawing character (Hammett σₚ = +0.54) and elevated lipophilicity (π = +0.88) compared to halogen substituents, influencing both passive permeability and cytochrome P450 oxidative metabolism susceptibility [1]. The closest commercially available analog—2-bromo-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide (WAY-325908, CAS 868970-87-0)—differs not only in substituent (Br vs. CF₃) but also in substitution position (ortho vs. para), which can fundamentally reorient the benzamide ring in a binding pocket . These are not cosmetic differences; they represent discrete chemical starting points for structure-activity relationship (SAR) exploration where iterative substitution is the intended discovery logic.

Quantitative Differentiation Evidence for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide vs. Closest Analogs


Lipophilicity (logP) Differentiation: 4-CF₃ vs. 4-Cl Benzamide Analog

The target compound (4-CF₃) exhibits a calculated logP of 3.62, representing a +0.28 log unit increase over the 4-chloro analog (logP = 3.34) . This 0.28 logP difference translates to an approximately 1.9-fold higher predicted octanol-water partition coefficient for the CF₃ compound, which is expected to enhance passive membrane permeability while also potentially increasing plasma protein binding. In drug discovery, logP shifts of this magnitude are routinely associated with measurable changes in cellular permeability (PAMPA or Caco-2 assays) and oral absorption fraction [1].

Lipophilicity ADME profiling Membrane permeability

Aqueous Solubility (logSw) Comparison: CF₃ Confers Modestly Higher Predicted Solubility than 4-Cl

Despite the higher logP of the target compound, its predicted aqueous solubility (logSw = -3.54) is actually approximately 1.6-fold higher than that of the 4-chloro analog (logSw = -3.75) . This apparent paradox reflects the fact that logP and logSw are not always inversely correlated, particularly when comparing halogen and trifluoromethyl substituents that differ in molar volume, polarizability, and hydrogen-bonding potential. The CF₃ group, despite its hydrophobicity, can engage in weak C–F···H interactions with water that are absent with chloro substituents [1].

Aqueous solubility Formulation Bioavailability

Substituent Position and Electronic Effect: 4-CF₃ (para) vs. 2-Br (ortho) Benzamide

The target compound (4-CF₃, para-substituted benzamide) and its most closely related commercially available analog WAY-325908 (2-Br, ortho-substituted benzamide, CAS 868970-87-0) differ simultaneously in substituent identity, position, and electronic character . The CF₃ group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms exclusively at the para position (Hammett σₚ = +0.54), whereas the ortho-bromo substituent exerts a mixed inductive (-I) and steric effect (van der Waals radius Br = 1.85 Å vs. CF₃ effective radius ~2.2 Å). WAY-325908 has been reported as an activator of RNase L with an IC₅₀ of 2.30 nM in mouse L cell extract protein synthesis inhibition assays [1]; no comparable target engagement data for the 4-CF₃ compound have been published in the peer-reviewed literature or deposited in public databases (BindingDB, ChEMBL) as of 2026, which itself constitutes a differentiation: the CF₃ compound remains pharmacologically uncharacterized at this target.

Substituent effects Binding pose Electronic modulation

Linker Length Differentiation: Methylene (–CH₂–) vs. Ethylene (–CH₂CH₂–) Bridge in 4-CF₃ Benzamide Analogs

The target compound employs a single methylene (–CH₂–) linker between the imidazo[1,2-a]pyridine core and the benzamide carbonyl, whereas the commercially available analog N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 868978-24-9, MW 347.3) incorporates an ethylene (–CH₂CH₂–) linker . This one-carbon homologation increases the molecular weight by 14 Da (333.31 → 347.3), introduces an additional rotatable bond, and extends the maximum reach between the imidazopyridine core and the benzamide moiety by approximately 1.2–1.5 Å in the fully extended conformation. In the imidazo[1,2-a]pyridine benzamide kinase inhibitor series, linker length has been shown to modulate selectivity between closely related kinases (e.g., B-RAF vs. P38 vs. VEGFR2) by altering the vector through which the benzamide group projects into the kinase hinge region and back pocket [1].

Linker geometry Conformational flexibility SAR vectors

Procurement-Relevant Application Scenarios for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide (CAS 868971-00-0)


Kinase Inhibitor Parallel SAR: Screening 4-CF₃ vs. 4-Cl and 2-Br Benzamide Analogs for Selectivity Profiling

The quantifiable logP difference of +0.28 between the 4-CF₃ compound (logP = 3.62) and the 4-Cl analog (logP = 3.34), combined with the distinct electronic character of CF₃ (σₚ = +0.54) versus Cl (σₚ = +0.23), makes CAS 868971-00-0 a critical member of a parallel SAR panel for probing lipophilicity-electronic selectivity relationships in imidazo[1,2-a]pyridine benzamide kinase inhibitors [1]. When screened alongside the 4-Cl and 2-Br analogs against a kinase panel, differential inhibition patterns can be deconvoluted to identify which kinase targets are sensitive to lipophilicity-driven binding versus electronic-modulation-driven binding, as established in the B-RAF imidazopyridine benzamide series where substituent choice on the benzamide ring directly impacted P38 and VEGFR2 selectivity [2].

Cellular Permeability Structure-Property Relationship (SPR) Studies with Matched Molecular Pair Analysis

The matched molecular pair formed by CAS 868971-00-0 (4-CF₃, logP = 3.62, logSw = -3.54) and its 4-Cl analog (logP = 3.34, logSw = -3.75) provides a well-defined system for measuring the impact of a CF₃→Cl swap on parallel artificial membrane permeability (PAMPA), Caco-2 monolayer flux, and MDCK cell permeability, with all other structural features held constant . The ~1.9-fold lipophilicity increase combined with the ~1.6-fold solubility increase of the CF₃ compound (vs. Cl) creates a non-trivial permeability-solubility trade-off space that is of high value for testing computational ADME prediction models and for establishing compound-specific permeability classification in early drug discovery [1].

Fragment-Based and Scaffold-Hopping Campaigns Targeting the Imidazo[1,2-a]pyridine Hinge-Binding Motif

The methylene-linked 4-CF₃ benzamide of CAS 868971-00-0 represents a specific vector geometry from the imidazo[1,2-a]pyridine hinge-binding core that is distinct from the ethylene-linked homolog (CAS 868978-24-9) and from the phenyl-linked MS-0022 series [1]. In scaffold-hopping or fragment-growing campaigns that have identified an imidazo[1,2-a]pyridine as a privileged hinge binder (as in the PIM1 inhibitor discovery program where imidazo[1,2-a]pyridin-2-yl phenyl benzamides generated lead compound 6h with 34.5% PIM1 inhibition at 10 µM [2]), CAS 868971-00-0 serves as a modular building block for systematic exploration of benzamide substitution effects at a fixed, short linker length, enabling deconvolution of linker vs. substituent contributions to target affinity.

Computational Chemistry Model Training and Validation: CF₃ Parameterization

Because the CF₃ group presents well-documented challenges for force-field parameterization (partial charge distribution across C–F bonds, torsion potentials for CF₃ rotation), compounds containing the 4-CF₃ benzamide motif alongside close halogen analogs serve as valuable validation sets for molecular dynamics simulations and free-energy perturbation (FEP) calculations . The availability of CAS 868971-00-0 together with its 4-Cl and 2-Br analogs from ChemDiv's catalog as discrete, purchasable compounds enables experimental measurement of relative solvation free energies, logP, and target-binding free energies that can directly test the accuracy of CF₃ force-field parameters against halogen parameters in leading simulation packages [1].

Quote Request

Request a Quote for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.